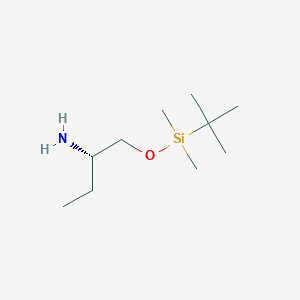

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The tert-butyldimethylsilyl group is a hydrolytically stable group that has been used as a protecting group for alcohols in organic synthesis . The commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) is often used as a silylation agent .

Synthesis Analysis

The synthesis of compounds containing the TBDMS group typically involves the reaction of an alcohol with TBDMS-Cl in the presence of a base . The reaction is usually carried out under mild conditions and gives high yields .

Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups . The oxygen atom of the alcohol forms a bond with the silicon atom during the silylation reaction .

Chemical Reactions Analysis

The TBDMS group can be removed from the alcohol by treatment with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), under mild conditions . This reaction is often used in the deprotection step of organic synthesis .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

One significant application of this compound is in the field of asymmetric synthesis. For instance, tert-butanesulfinyl aldimines and ketimines, which are related in structure and reactivity to (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, serve as precursors for the synthesis of protected 1,2-amino alcohols. These compounds are synthesized with high yields and diastereoselectivities, highlighting their importance in producing compounds with specific chirality. Such processes are crucial for developing pharmaceuticals and complex organic molecules (Tang, Volkman, & Ellman, 2001).

Cycloaddition Reactions

Another research application involves its use in cycloaddition reactions, where this compound or its derivatives participate in forming complex cyclic structures. For example, the compound has been used in trifluoromethanesulfonimide-catalyzed cycloadditions with α,β-unsaturated esters, leading to multisubstituted silyloxycyclobutanes. These reactions are notable for their efficiency and the ability to introduce diverse functional groups into the cyclic framework, showcasing the compound's versatility in synthetic organic chemistry (Takasu, Ishii, & Inanaga, 2006).

Advanced Material Synthesis

Moreover, this compound finds applications beyond pharmaceutical synthesis, such as in the development of new materials. For instance, the study of tert-butylammonium N-acetylglycinate monohydrate, while not the same, shares similarities in the use of tert-butyl groups. This research focuses on understanding the structural, spectral, and electronic properties of new crystalline organic complexes, which are essential for the pharmaceutical industry and drug research. Such studies contribute to the advanced materials science field by providing insights into the molecular and electronic properties of novel compounds (Senthilkumar et al., 2020).

Environmental and Chemical Reactivity Studies

Lastly, the compound's structural relatives are used in studies investigating chemical reactivity and environmental degradation processes. For example, research on tert-butylamine's atmospheric degradation, while not directly related to this compound, illustrates the broader context of research into the environmental impacts of chemical compounds. Such studies are vital for understanding the fate of chemicals in the environment and their potential transformation products (Tan et al., 2018).

Wirkmechanismus

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and is often used in chemical transformations .

Mode of Action

The compound, being a tert-butyl ester, finds large applications in synthetic organic chemistry . It is often used as a protecting group, introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Biochemical Pathways

The tert-butyl group, part of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group, a component of this compound, is known to be easily deprotected by employing a catalytic amount of acetyl chloride in dry methanol, suggesting potential implications for the compound’s absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The tert-butyl group, part of this compound, is known to increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Action Environment

The action environment of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine can influence its action, efficacy, and stability. For instance, the use of flow microreactor systems has been shown to provide a more efficient, versatile, and sustainable process for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Safety and Hazards

Zukünftige Richtungen

The use of the TBDMS group as a protecting group for alcohols continues to be an area of interest in organic synthesis . Future research may focus on developing new methods for the silylation and deprotection reactions, as well as exploring the use of the TBDMS group in the synthesis of complex organic molecules .

Eigenschaften

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9H,7-8,11H2,1-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCJQVABVSLUJB-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO[Si](C)(C)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO[Si](C)(C)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582041 |

Source

|

| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157555-74-3 |

Source

|

| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.